3-Ethoxy-5-nitrobenzoic acid
Overview
Description
3-Ethoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the third position and a nitro group at the fifth position
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds typically act through the nitro group (−no2), which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character allows nitro compounds to interact with their targets and induce changes.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including redox reactions and electrophilic substitutions .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the bioavailability of 3-Ethoxy-5-nitrobenzoic acid.
Result of Action
The nitro group in nitro compounds can induce various changes in biological targets, potentially leading to altered cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions . .
Biochemical Analysis
Biochemical Properties
Nitro compounds, such as 3-Ethoxy-5-nitrobenzoic acid, are known to participate in various biochemical reactions . The nitro group (−NO2) in the compound can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-nitrobenzoic acid typically involves the nitration of 3-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-Ethoxy-5-nitrobenzoic acid can undergo reduction reactions to form the corresponding amino derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in esterification reactions.
Major Products:
Reduction: 3-Ethoxy-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 3-Ethoxy-5-nitrobenzoate esters.
Scientific Research Applications
Chemistry: 3-Ethoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-Methoxy-5-nitrobenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-nitrobenzoic acid: Similar structure with the nitro group at the fourth position.
3-Ethoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Ethoxy-5-nitrobenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity patterns compared to its analogs. The combination of an ethoxy group and a nitro group on the benzene ring makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
3-ethoxy-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESVFPKPIUSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308790 | |
Record name | 3-Ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-97-7 | |
Record name | 3-Ethoxy-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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